5-(5-Bromothien-2-yl)cyclohexane-1,3-dione
Overview
Description
Preparation Methods
The synthesis of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione typically involves the bromination of thienyl compounds followed by cyclization reactions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds to 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione include other brominated thienyl derivatives and cyclohexane-1,3-dione analogs. The uniqueness of this compound lies in its specific bromination pattern and the resulting chemical properties .
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S/c11-10-2-1-9(14-10)6-3-7(12)5-8(13)4-6/h1-2,6H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBRGSHEEXAJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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